N-hydroxyoctadeca-9,11,13-trienamide
Description
Structure
3D Structure
Properties
CAS No. |
61361-79-3 |
|---|---|
Molecular Formula |
C18H31NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-hydroxyoctadeca-9,11,13-trienamide |
InChI |
InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h5-10,21H,2-4,11-17H2,1H3,(H,19,20) |
InChI Key |
CHHXJCQQUFNYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)NO |
Origin of Product |
United States |
Biosynthetic Pathways and Natural Occurrence of N Hydroxyoctadeca 9,11,13 Trienamide Precursors
Enzymatic Formation of Hydroxyoctadecatrienoic Acids
The initial and rate-limiting step in the formation of hydroxyoctadecatrienoic acids is the introduction of a hydroxyl group into an 18-carbon fatty acid chain. This is predominantly carried out by two major enzyme families: lipoxygenases and cytochrome P450 monooxygenases.
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific oxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. nih.govresearchgate.net In plants, LOXs are key enzymes in the biosynthesis of various signaling molecules, including jasmonic acid and related oxylipins. nih.gov The oxidation of linoleic acid and α-linolenic acid by LOXs yields hydroperoxy fatty acids, which are then reduced to the corresponding hydroxy fatty acids. nih.gov
For instance, soybean lipoxygenase-1 can convert linoleic acid into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE), which is subsequently reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE). wikipedia.org Similarly, α-linolenic acid can be oxygenated by LOX to produce hydroperoxyoctadecatrienoic acids (HPOTEs), which are then converted to hydroxyoctadecatrienoic acids (HOTrEs). nih.gov The specific isoform of LOX, such as LOX-2, can influence the position and stereochemistry of the resulting hydroxyl group. Human 15-lipoxygenase-1 (15-LOX-1) primarily synthesizes 13-HODE from linoleic acid. nih.gov
The enzymatic action of LOX involves the abstraction of a hydrogen atom from a doubly allylic methylene (B1212753) group, followed by the insertion of molecular oxygen. nih.gov This process is highly regulated and substrate-specific, leading to the formation of specific isomers. nih.gov
Cytochrome P450 (CYP) monooxygenases are a diverse superfamily of heme-containing enzymes that catalyze the oxidation of a wide variety of substrates, including fatty acids. nih.govnih.gov These enzymes play a role in fatty acid metabolism by hydroxylating them at various positions along the carbon chain. nih.govresearchgate.net The reaction involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate, while the other is reduced to water. wikipedia.org
CYP enzymes can produce a variety of hydroxy fatty acids, and the regioselectivity of the hydroxylation depends on the specific P450 isoform. researchgate.netresearchgate.net For example, some CYP enzymes can hydroxylate fatty acids at the ω- or (ω-1)-positions, which are near the methyl terminus of the fatty acid. nih.govwikipedia.org This is in contrast to the in-chain hydroxylation typically catalyzed by lipoxygenases. The products of CYP-mediated fatty acid hydroxylation can serve as precursors for the synthesis of other bioactive molecules.
| Enzyme Family | Primary Substrates | Key Products (Precursors) | Catalytic Mechanism |
| Lipoxygenases (LOX) | Linoleic Acid, α-Linolenic Acid | 9-HODE, 13-HODE, 9-HOTrE, 13-HOTrE | Dioxygenation |
| Cytochrome P450 (CYP) | Polyunsaturated Fatty Acids | Various positional isomers of hydroxy fatty acids | Monooxygenation |
In addition to enzymatic pathways, hydroxyoctadecatrienoic acids can be formed through non-enzymatic lipid peroxidation, a process driven by oxidative stress. nih.govfree.fr Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. researchgate.net
Polyunsaturated fatty acids are particularly susceptible to attack by ROS, leading to a free-radical chain reaction known as lipid peroxidation. twinwoodcattle.comresearchgate.net This process generates a complex mixture of lipid hydroperoxides, which can then be reduced to the corresponding hydroxy fatty acids. nih.gov Unlike enzymatic reactions, non-enzymatic lipid peroxidation is not stereospecific and results in the formation of a racemic mixture of various positional and geometric isomers of hydroxy fatty acids. researchgate.netresearchgate.net For instance, the free radical-mediated oxidation of linoleic acid can produce four racemic isomers of hydroperoxyoctadecadienoic acid (HPODE), which are then reduced to hydroxyoctadecadienoic acids (HODEs). researchgate.net These non-enzymatically formed hydroxy fatty acids can also serve as precursors for the biosynthesis of N-hydroxyoctadeca-9,11,13-trienamide.
Precursor Fatty Acid Availability and Metabolic Interconversions
The availability of the primary precursor fatty acids, linoleic acid and α-linolenic acid, is a critical determinant in the biosynthesis of this compound precursors. These essential fatty acids cannot be synthesized by mammals and must be obtained from the diet. reactome.org
Linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid) are the parent compounds for the synthesis of longer-chain polyunsaturated fatty acids through a series of desaturation and elongation reactions. mdpi.com These metabolic pathways also generate a pool of substrates for the oxidative enzymes mentioned above.
High dietary intake of linoleic acid can lead to increased levels of its metabolites, including arachidonic acid and various HODEs. nih.gov Conversely, a diet rich in α-linolenic acid will favor the production of its derivatives, such as eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and various HOTrEs. mdpi.com The ratio of omega-6 to omega-3 fatty acids in the diet can significantly influence the profile of hydroxy fatty acids produced in tissues, thereby affecting the availability of precursors for this compound synthesis. nih.gov
The initial products of fatty acid oxidation, the hydroperoxy fatty acids, are unstable and can undergo various enzymatic and non-enzymatic transformations to yield a variety of isomers of hydroxy fatty acids. nih.govresearchgate.net These transformations can include the reduction of the hydroperoxy group, shifts in the position of the double bonds, and changes in the stereochemistry of the hydroxyl group.
For example, the hydroperoxides formed from linoleic acid can be converted into several different regio- and stereoisomers of HODE. researchgate.netresearchgate.netwikipedia.org Enzymatic processes, such as those mediated by certain lipoxygenases or cyclooxygenases, tend to produce specific isomers. For instance, cyclooxygenase-2 (COX-2) metabolizes linoleic acid predominantly to 13(S)-HODE and smaller amounts of 9(R)-HODE. wikipedia.orgnih.gov In contrast, non-enzymatic, radical-mediated oxidation produces a more diverse and racemic mixture of HODE isomers. researchgate.netresearchgate.net These isomeric transformations increase the complexity of the pool of potential precursors for this compound.
| Precursor Fatty Acid | Key Metabolic Pathways | Resulting Hydroxy Fatty Acid Isomers |
| Linoleic Acid (Omega-6) | LOX, CYP, COX, Non-enzymatic oxidation | 9-HODE (R/S), 13-HODE (R/S), other positional isomers |
| α-Linolenic Acid (Omega-3) | LOX, CYP, Non-enzymatic oxidation | 9-HOTrE, 13-HOTrE, 16-HOTrE, other positional isomers |
Putative Enzymatic Amidation and N-Hydroxylation Pathways for Trienamide Synthesis
The formation of this compound is theorized to involve two key enzymatic steps: amidation and N-hydroxylation. While the specific enzymes responsible for the synthesis of this particular trienamide are not yet fully characterized, insights can be drawn from known enzymatic activities on similar lipid molecules.
Hypothetical N-Hydroxylase and Amide Synthase Activities
The biosynthesis of fatty acid amides is a complex process involving several potential enzymatic pathways. nih.gov One proposed mechanism involves the direct condensation of a fatty acid with a biogenic amine, a reaction that would be catalyzed by an amide synthase. nih.gov The N-hydroxy functional group of the target molecule suggests the involvement of an N-hydroxylase, an enzyme capable of introducing a hydroxyl group onto a nitrogen atom.
In mammalian systems, the enzyme fatty acid amide hydrolase (FAAH) is primarily known for its role in the degradation of fatty acid amides, such as the endocannabinoid anandamide (B1667382). nih.govnih.govucl.ac.be However, enzymatic reactions are often reversible, and under certain physiological conditions, FAAH or a similar enzyme could potentially catalyze the synthesis of fatty acid amides from a fatty acid and an amine. researchgate.net There are two known fatty acid amide hydrolases, FAAH-1 and FAAH-2, which exhibit different specificities for their substrates. nih.gov
The formation of N-acyl amino acids, another class of fatty acid amides, offers further clues. While the enzymes for most N-acyl amino acids are not fully identified, some pathways involve the direct condensation of a fatty acid (or its Coenzyme A derivative) with an amino acid. nih.gov
Substrate Specificity and Regioselectivity in Amide Bond Formation
The substrate specificity of enzymes like FAAH is a critical factor in determining which fatty acid amides are formed. FAAH exhibits a preference for certain acyl chains; for instance, it has a strong preference for acyl chains of nine carbons or longer. researchgate.net Studies on rat FAAH have shown it hydrolyzes a range of fatty acid primary amides. nih.gov Specifically, FAAH-1 appears to prefer poly-unsaturated fatty acid amides, while FAAH-2 may be more specific for mono-unsaturated fatty acid amides. researchgate.net
The regioselectivity of a putative amide synthase would ensure that the amide bond is formed specifically at the carboxyl group of the octadeca-9,11,13-trienoic acid precursor and the amino group of hydroxylamine (B1172632). While the exact enzyme is unknown, the high specificity of enzymatic reactions in biological systems suggests that a dedicated enzyme would govern this precise bond formation.
Natural Sources and Isolation Strategies for this compound Precursors and Analogues
Precursors and analogues of this compound, primarily polyunsaturated fatty acids and other lipid amides, are found across various biological systems, from plants to mammals.
Identification in Plant Extracts
Several plant species are known to be rich sources of bioactive lipid amides and their precursors.
Acmella oleracea : This plant is a well-known source of N-alkylamides, with spilanthol (B142960) being the most abundant. mdpi.comnih.gov These compounds are fatty acid amides derived from the condensation of a fatty acid chain and a decarboxylated amino acid. mdpi.com The plant's extracts have been investigated for various biological activities, and its phytochemistry reveals a variety of secondary metabolites, including alkaloids, flavonoids, and triterpenoids. mdpi.comnih.gov Other species of Acmella, such as Acmella ciliata, also produce a range of alkamides. mdpi.com
Momordica charantia : Commonly known as bitter gourd, this plant contains a variety of bioactive components, including saponins, polyphenols, and a high proportion of unsaturated fatty acids. mdpi.commdpi.com The seed oil of Momordica charantia is particularly rich in conjugated α-eleostearic acid. Metabolite profiling of its leaf extracts has been conducted to identify bioactive compounds. mdpi.comnih.gov Studies have shown that its extracts can regulate lipid metabolism. mdpi.comnih.gov
Lithothamnion corallioides : This is a red marine algae that is particularly rich in minerals like calcium and magnesium, but also contains vitamins, phytohormones, and amino acids. miloa.euseaweed.ie It is one of the primary species forming maerl beds. biodiversityireland.iemarlin.ac.uk While specific lipid amides are not extensively documented, its diverse chemical composition suggests the potential presence of precursors. miloa.euresearchgate.net
Pleurotus pulmonarius : While direct evidence for this compound in this mushroom species is not prominent in the provided search results, fungi are known producers of a vast array of secondary metabolites, including various lipids. Further metabolomic studies would be needed to confirm the presence of relevant precursors or analogues.
Table 1: Natural Sources of Precursors and Analogues
| Natural Source | Class of Compound | Specific Examples |
|---|---|---|
| Acmella oleracea | N-Alkylamides | Spilanthol |
| Momordica charantia | Unsaturated Fatty Acids | Conjugated α-eleostearic acid |
Occurrence as Metabolites in Mammalian Systems
Fatty acid amides and their metabolites are endogenous to mammalian systems and play roles in various physiological processes.
Mouse: Studies in mice have been crucial for understanding the role of enzymes like FAAH in regulating lipid signaling. nih.gov FAAH-deficient mice have been used to study the effects of elevated endocannabinoid levels. nih.govmdpi.com The metabolism of polyunsaturated fatty acids and their amides is an active area of research in mouse models, particularly in the context of metabolic diseases. frontiersin.org (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, a structurally related compound, has been identified as a mouse metabolite. nih.gov
Human Xenobiotic Metabolite: Fatty acid conjugation to amino acids is a known pathway for the detoxification and excretion of xenobiotic carboxylic acids. nih.gov While this compound itself is not explicitly listed as a common human xenobiotic metabolite in the search results, the general metabolic pathways for handling foreign lipid-like compounds are well-established and can involve amidation and hydroxylation. mdpi.com Some related hydroxyoctadecatrienoic acids have been identified in human blood, though they are considered part of the human exposome rather than naturally occurring metabolites.
Bioprospecting and Metabolomic Profiling of Bioactive Lipid Amides
The discovery and characterization of novel bioactive lipid amides rely on modern analytical techniques.
Bioprospecting: This involves the systematic search for new sources of chemical compounds, including lipid amides, from nature. nih.gov This process can lead to the identification of novel molecules with therapeutic potential.
Metabolomic and Lipidomic Profiling: These are powerful approaches used to identify and quantify the complete set of small-molecule metabolites or lipids in a biological sample. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying low-abundance signaling lipids from complex biological extracts. researchgate.net Targeted lipidomics, in particular, has been successfully used to discover new fatty acyl amides. nih.gov
Chemical Synthesis and Structural Modifications of N Hydroxyoctadeca 9,11,13 Trienamide and Analogues
Retrosynthetic Analysis for Targeted Synthesis of N-Hydroxyoctadeca-9,11,13-trienamide
A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the amide bond. This primary disconnection reveals two key synthons: the octadeca-9,11,13-trienoic acid moiety (II) and hydroxylamine (B1172632) (III). This approach simplifies the complex target molecule into more manageable and synthetically accessible fragments.
Figure 1: Retrosynthetic Disconnection of this compound
Further deconstruction of the octadeca-9,11,13-trienoic acid (II) is crucial for controlling the geometry of the conjugated triene system. This can be achieved through various olefination or coupling strategies, breaking the carbon-carbon double bonds to yield simpler aldehyde, alkyne, or phosphonium (B103445) salt precursors. The specific choice of disconnection points is dictated by the desired stereochemistry (E/Z configuration) of the final triene.
The stereocontrolled synthesis of the octadeca-9,11,13-trienoic acid core is paramount. Various synthetic methodologies have been employed to construct conjugated polyene systems with high stereoselectivity. These methods often involve a sequence of coupling reactions and stereoselective reductions.
One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to create the carbon backbone. For instance, the synthesis of a related (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid involved a series of palladium-catalyzed cross-coupling reactions to assemble the carbon skeleton, followed by a stereoselective Wittig reaction. nih.gov A subsequent stereocontrolled reduction of a triple bond to a cis-double bond is a key step in achieving the desired geometry. nih.gov
Another powerful strategy for constructing conjugated trienamides involves a dienolate-enabled anionic cascade. This method can lead to the formation of trienamides as single stereoisomers through a selective γ-Mannich addition. nsf.gov
The table below summarizes some of the key reactions used in the stereoselective synthesis of polyunsaturated fatty acids, which are applicable to the octadeca-9,11,13-trienoic acid moiety.
| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
| Wittig Reaction | Phosphonium ylides, Aldehydes/Ketones | Generally Z-selective with non-stabilized ylides, E-selective with stabilized ylides | General Organic Chemistry |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanions, Aldehydes/Ketones | Highly E-selective | General Organic Chemistry |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Alkyne, Vinyl/Aryl halide | Formation of C(sp)-C(sp2) bonds | nih.gov |
| Suzuki Coupling | Pd catalyst, Organoborane, Vinyl/Aryl halide | Formation of C(sp2)-C(sp2) bonds with retention of stereochemistry | General Organic Chemistry |
| Stereoselective Alkyne Reduction | Lindlar's catalyst (H2), P-2 Ni | Z-alkene | nih.gov |
| Anionic Cascade | Lithium diisopropylamide (LDA), Sulfinyl imines | Single stereoisomer of trienamide | nsf.gov |
The introduction of the N-hydroxy group can be achieved through various methods, either by direct oxidation of a corresponding amine or amide, or by utilizing a pre-functionalized hydroxylamine reagent. The direct oxidation of secondary amines to N,N-dialkylhydroxylamines has been reported using reagents like urea-hydrogen peroxide (UHP). acs.orgnih.govacs.org These methods often require careful control of reaction conditions to avoid over-oxidation. acs.org
Recent developments have focused on milder and more selective oxidation methods. For example, two complementary methods for the direct oxidation of secondary amines using UHP have been reported, one using 2,2,2-trifluoroethanol (B45653) (TFE) with an excess of the amine, and another using hexafluoroacetone (B58046) as an additive with a 1:1 stoichiometry. acs.orgnih.govacs.org
The final step in the synthesis is the formation of the amide bond between the octadeca-9,11,13-trienoic acid and hydroxylamine. Direct coupling of a carboxylic acid and an amine (or hydroxylamine) is a common method, often facilitated by coupling reagents to activate the carboxylic acid.
However, the presence of the N-hydroxy group in hydroxylamine can lead to side reactions. O-unsubstituted hydroxylamines can react with certain activated carboxylic acid derivatives to give stable nitrones rather than the desired amides. nih.gov Therefore, strategies often involve the use of protected hydroxylamines, such as O-benzoyl hydroxylamines, which can undergo rapid amide formation in aqueous solvents. nih.gov
Alternative strategies for amide bond formation that are milder and more chemoselective are continuously being developed. These include catalytic methods that avoid the use of stoichiometric activating agents. rsc.orgresearchgate.net For instance, hydroxylamine salts have been shown to catalyze the transamidation of primary amides. rsc.org
The following table presents a comparison of different amide bond formation strategies.
| Method | Activating/Coupling Reagent | Advantages | Disadvantages | Reference |
| Carbodiimide Coupling | EDC, DCC | Widely used, efficient | Can lead to racemization, formation of byproducts | researchgate.net |
| Active Ester Method | N-Hydroxysuccinimide (NHS) | Reduces racemization | Requires pre-activation of the carboxylic acid | |
| Acyl Halide Method | Thionyl chloride, Oxalyl chloride | Highly reactive | Harsh conditions, not suitable for sensitive substrates | General Organic Chemistry |
| Ligation with Acyltrifluoroborates | O-Benzoyl hydroxylamines | Rapid, occurs in water, no catalyst needed | Requires synthesis of acyltrifluoroborate | nih.gov |
| Catalytic Transamidation | Boric acid, Hydroxylamine hydrochloride | Atom-efficient | May require high temperatures | rsc.org |
Stereochemical Control in Synthesis of Trienamide Isomers
The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical factor that dictates its biological activity. rijournals.com The synthesis of specific stereoisomers of this compound requires precise control over the formation of stereocenters, particularly the geometry of the double bonds in the triene system.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound, if chiral centers are present in the fatty acid backbone, their stereochemistry must be controlled. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor.
Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters. For the triene moiety, diastereoselectivity translates to the control of the E/Z geometry of the double bonds. As mentioned earlier, reactions like the Wittig reaction and its modifications can be tuned to favor the formation of either the Z- or E-isomer. nsf.gov
The total synthesis of natural products often requires the development of novel stereoselective methods. For instance, the synthesis of Ciliatamides A–C, which are lipopeptides, led to a revision of their reported stereochemistry, highlighting the importance of unambiguous stereochemical assignment through total synthesis. nih.gov
The chiral pool refers to the collection of readily available, enantiopure natural products such as amino acids, sugars, and terpenes, which can be used as starting materials in a synthesis. wikipedia.orgyoutube.com This strategy can be highly effective if a suitable chiral starting material that already contains some of the required stereocenters can be identified. For the synthesis of this compound analogues with chiral centers, starting from a chiral fatty acid precursor from the chiral pool could significantly streamline the synthesis.
Asymmetric catalysis, on the other hand, involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from an achiral starting material. This approach is often more versatile than the chiral pool strategy as it does not rely on the availability of a specific chiral starting material. Chiral hydroxamic acid ligands have been shown to be effective in various asymmetric transformations, including enantioselective C-C bond formation and functionalization of C-H bonds, which could be applied to the synthesis of chiral analogues of this compound. mdpi.com
The development of asymmetric catalytic systems is an active area of research, with the goal of achieving high enantioselectivity and turnover numbers for a wide range of substrates. nih.gov
Rational Design and Synthesis of this compound Analogues
The rational design of analogues of this compound is predicated on systematically altering its core components to investigate structure-activity relationships. The primary synthetic route to fatty hydroxamic acids, including the parent compound, typically involves the reaction of a fatty acid derivative (such as an ester or acyl chloride) with hydroxylamine or its derivatives. wikipedia.orggoogle.com This foundational reaction provides a versatile platform for introducing a wide array of structural modifications.
The N-substituent and the amide linkage of this compound are critical sites for modification to influence the molecule's physicochemical properties.
N-Substituent Modification: The parent compound features a hydroxyl group on the amide nitrogen. Introducing alkyl or aryl groups at this position can alter the compound's lipophilicity and metabolic stability. For instance, N-alkylation can be achieved by using N-alkylated hydroxylamines during the synthesis. mdpi.com These modifications can influence the molecule's ability to chelate metal ions, a key feature of hydroxamic acids. acs.org
Amide Linkage Isosteres: Replacing the amide bond with isosteres can lead to analogues with improved pharmacokinetic profiles. Potential isosteres for the amide linkage include esters, ketones, and various heterocyclic rings. The synthesis of these analogues would require alternative synthetic strategies, moving away from the direct amidation of the carboxylic acid.
A summary of potential N-substituent modifications is presented below:
| Modification Type | Example Substituent | Potential Impact |
| N-Alkylation | Methyl, Ethyl | Increased lipophilicity, altered chelating ability |
| N-Arylation | Phenyl | Enhanced steric bulk, potential for pi-stacking interactions |
| N-Acylation | Acetyl | Altered electronic properties of the hydroxamic acid moiety |
This table is generated based on general principles of medicinal chemistry and does not represent experimentally verified data for this compound.
Chain Length: Analogues with shorter or longer fatty acid chains can be synthesized from the corresponding fatty acid precursors. The chain length is known to influence the physicochemical and pharmacological behavior of fatty acid conjugates. nih.gov For example, a decrease in chain length would increase water solubility, while an increase would enhance lipophilicity.
Unsaturation Pattern: The conjugated triene system is a defining feature of the molecule. Altering the number, position, and geometry (cis/trans) of the double bonds can lead to a diverse range of analogues. nih.gov For instance, synthesizing analogues with fewer double bonds (e.g., diene or monoene systems) or shifting the position of the conjugated system would directly impact the molecule's three-dimensional structure. The oxidative stability of the molecule is also directly related to the degree of unsaturation. mdpi.com
Hydroxyl Position: While the parent compound is a hydroxamic acid, analogues can be synthesized where a hydroxyl group is introduced at different positions along the fatty acid chain. Lipoxygenases, for example, can introduce hydroxyl groups at various positions in polyunsaturated fatty acids. gerli.com
The following table outlines potential modifications to the fatty acid chain:
| Modification | Example | Synthetic Precursor |
| Chain Shortening | N-Hydroxytetradeca-9,11,13-trienamide | Tetradeca-9,11,13-trienoic acid |
| Chain Lengthening | N-Hydroxyeicosa-9,11,13-trienamide | Eicosa-9,11,13-trienoic acid |
| Unsaturation Change | N-Hydroxyoctadeca-9,11-dienamide | Octadeca-9,11-dienoic acid |
| Isomerization | N-Hydroxyoctadeca-10,12,14-trienamide | Octadeca-10,12,14-trienoic acid |
This table presents hypothetical analogues based on known synthetic possibilities for fatty acids.
The significant conformational flexibility of long-chain fatty acids can be a drawback in targeted molecular design. nih.gov Introducing conformational constraints can lock the molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity. This can be achieved by incorporating cyclic structures or rigid linkers within the fatty acid chain. For example, the introduction of cyclopropane (B1198618) rings or the formation of macrocyclic structures can restrict the rotational freedom of the carbon chain. The synthesis of such analogues often requires multi-step, stereoselective approaches. beilstein-journals.org
Combinatorial Chemistry and Parallel Synthesis for Trienamide Libraries
Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of this compound analogues. nih.gov Solid-phase synthesis is a particularly attractive approach for creating such libraries. acs.org In a typical solid-phase synthesis, a carboxylic acid can be immobilized on a resin, followed by reaction with a diverse set of hydroxylamines to generate a library of N-substituted hydroxamic acids. nih.gov This "split-and-pool" method allows for the creation of all possible combinations of building blocks. nih.gov
Alternatively, a library of fatty acid precursors with varying chain lengths and unsaturation patterns could be reacted in parallel with hydroxylamine to generate a focused library of analogues with modifications in the lipid tail. The use of the Marshall resin has been reported for the convenient synthesis of a library of discrete hydroxamic acids from various carboxylic acids. nih.gov
Chemoenzymatic Synthetic Approaches Utilizing Biocatalysts
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. Enzymes such as lipases and acyltransferases are promising tools for the synthesis of fatty acid amides and their derivatives. rsc.orgbiorxiv.org
Lipase-Catalyzed Synthesis: Lipases can catalyze the formation of amide bonds, often under mild reaction conditions. Immobilized lipases, such as those from Candida species, have been successfully used for the synthesis of fatty acid amides. biorxiv.orgresearchgate.net A potential chemoenzymatic route to this compound could involve the lipase-catalyzed reaction between an ester of octadeca-9,11,13-trienoic acid and hydroxylamine. mdpi.com
Adenylating Enzymes: Adenylating enzymes, which are involved in the biosynthesis of many natural products, can activate carboxylic acids to form acyl-adenylates. These reactive intermediates can then be intercepted by amines to form amides. The standalone adenylating enzyme TamA, for example, has been used to couple a range of fatty acids to amines. rsc.org This approach could potentially be adapted for the synthesis of this compound by using hydroxylamine as the amine nucleophile.
The use of biocatalysts offers several advantages, including high chemo-, regio-, and stereoselectivity, as well as milder reaction conditions compared to traditional chemical methods. rsc.org
Advanced Analytical Methodologies for N Hydroxyoctadeca 9,11,13 Trienamide Characterization and Quantification
Chromatographic Separation Techniques for Isomer and Analogue Resolution
Chromatographic methods are fundamental for isolating N-hydroxyoctadeca-9,11,13-trienamide from complex biological mixtures, which may contain structurally similar isomers and analogues. The efficacy of these separations hinges on the choice of technique, stationary phase, and mobile phase, tailored to the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are premier techniques for the analysis of lipids and fatty acid amides due to their high resolution and applicability to non-volatile and thermally sensitive compounds. Reversed-phase chromatography is the most common modality for separating molecules like this compound.
In a typical reversed-phase setup, a C18 stationary phase is employed. The separation mechanism is based on the hydrophobic interactions between the long hydrocarbon chain of the analyte and the stationary phase. A gradient elution is typically used, starting with a high-polarity mobile phase (e.g., water/acetonitrile) and gradually increasing the proportion of the lower-polarity organic solvent (e.g., acetonitrile (B52724) or isopropanol). nih.govaocs.org This process allows for the separation of fatty acid amides based on both their chain length and the number and position of double bonds. aocs.orgaocs.org To ensure sharp peaks and reproducible retention times for the acidic N-hydroxy group, a small amount of acid, such as formic acid or acetic acid, is often added to the mobile phase. nih.gov
UHPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher separation efficiency, improved resolution, and much faster analysis times, making it ideal for high-throughput lipidomic analysis and the resolution of complex isomeric mixtures. nih.govmdpi.com
Table 1: Typical HPLC/UHPLC Parameters for Hydroxylated Fatty Acid Amide Analysis This table is interactive. You can sort and filter the data.
| Parameter | HPLC Specification | UHPLC Specification | Purpose |
|---|---|---|---|
| Column | C18, 3-5 µm particle size | C18, <2 µm particle size | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | High-polarity solvent. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile/Isopropanol + 0.1% Formic Acid | Acetonitrile/Isopropanol + 0.1% Formic Acid | Low-polarity solvent for eluting hydrophobic analytes. |
| Gradient | 20-30 min gradient from ~50% B to 100% B | 5-15 min gradient from ~50% B to 100% B | Resolves compounds with varying polarities. |
| Flow Rate | 0.5-1.0 mL/min | 0.3-0.6 mL/min | Optimized for column dimensions and particle size. |
| Detector | UV (205-210 nm), MS | Mass Spectrometry (MS) | UV for general detection, MS for identification. aocs.org |
Gas Chromatography (GC) with Advanced Derivatization Procedures
Gas chromatography is a powerful tool for separating volatile compounds. However, this compound, with its polar N-hydroxy and amide functional groups, has low volatility and is thermally labile, making it unsuitable for direct GC analysis. Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability. libretexts.orgyoutube.com
The most critical derivatization targets the active hydrogen of the hydroxyl group. Silylation is the most common method, involving the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. lipidmaps.orgresearchgate.net The reaction converts the polar hydroxyl group into a much less polar and more volatile TMS-ether, allowing the compound to be analyzed by GC without degradation. lipidmaps.orgresearchgate.net The resulting derivatized molecule can then be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase.
Table 2: Common Derivatization Reagents for GC Analysis of Hydroxylated Compounds This table is interactive. You can sort and filter the data.
| Reagent Class | Example Reagent | Target Functional Group(s) | Key Advantage |
|---|---|---|---|
| Silylating Agents | BSTFA, MSTFA | -OH, -NH, -SH | Produces highly volatile and thermally stable TMS derivatives. libretexts.orgyoutube.com |
| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | -OH, -NH | Creates stable derivatives that are sensitive to electron capture detection (ECD). gcms.cz |
| Alkylating Agents | Trimethylsilyldiazomethane (TMS-DAM) | Carboxylic Acids (-COOH) | Forms methyl esters; less relevant for the N-hydroxy group but used for related fatty acids. |
Chiral Chromatography for Enantiomeric Purity and Ratio Determination
The structure of this compound likely contains a chiral center at the carbon atom bearing the hydroxyl group. The biological activity of enantiomers can differ significantly, making their separation and quantification crucial. Chiral chromatography is the definitive method for this purpose.
Two primary strategies are employed:
Direct Separation: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For chiral HPLC, stationary phases known as Pirkle-type columns, which often feature aromatic groups capable of π-π interactions, are effective for resolving hydroxylated fatty acids and their derivatives. scispace.comnih.gov For chiral GC, capillary columns coated with cyclodextrin (B1172386) derivatives are commonly used. aocs.org
Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column (either GC or HPLC). aocs.orgnih.gov For example, reacting the hydroxyl group with an enantiomerically pure isocyanate can form diastereomeric carbamates that are readily separable. aocs.org
Mass Spectrometry-Based Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive structural information and enabling sensitive quantification. It is almost always coupled with a chromatographic separation step (LC-MS or GC-MS).
Tandem Mass Spectrometry (MS/MS) and Time-of-Flight Mass Spectrometry (TOF-MS) for Metabolite Fingerprinting
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the protonated or deprotonated molecule (precursor ion) of the analyte is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart into a series of product ions, creating a characteristic fragmentation spectrum, or "fingerprint."
For a molecule like this compound, key fragmentation pathways would be expected:
Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond, which provides information about the acyl chain and the amine moiety. rsc.org
Cleavage near the Hydroxyl Group: For hydroxylated fatty acids, characteristic cleavages occur on either side of the carbon bearing the hydroxyl group, helping to pinpoint its location along the aliphatic chain. researchgate.netresearchgate.net
Charge-Remote Fragmentation: Long alkyl chains can undergo fragmentation where the charge site does not directly participate, leading to a series of neutral losses corresponding to CH₂ units (14 Da), which helps confirm the fatty acid nature of the molecule. nih.govresearchgate.net
Time-of-Flight (TOF) mass analyzers are often used in lipidomics for their fast acquisition speeds and high mass accuracy, which aids in the confident identification of both precursor and product ions in a complex biological sample. mdpi.com
High-Resolution Mass Spectrometry (HRMS) and Orbitrap Technology for Accurate Mass Measurement
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of precision is essential for unambiguously determining the elemental composition of a compound. Instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are leaders in this field. uu.nl
The ability of HRMS to provide an exact mass is crucial for distinguishing this compound from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). For example, by comparing the experimentally measured mass to the theoretical exact mass, the correct molecular formula can be confirmed with high confidence. nih.gov Orbitrap technology, in particular, combines high resolution and high mass accuracy with excellent sensitivity, making it a powerful platform for both the discovery and targeted quantification of lipids and their metabolites. uu.nlnih.govresearchgate.net
Table 3: Theoretical Mass Data for this compound (C₁₈H₃₁NO₂) This table is interactive. You can sort and filter the data.
| Parameter | Ion Species | Theoretical Exact Mass (Da) |
|---|---|---|
| Elemental Formula | C₁₈H₃₁NO₂ | |
| Neutral Molecule | [M] | 293.23548 |
| Protonated Ion (Positive Mode) | [M+H]⁺ | 294.24275 |
| Sodiated Adduct (Positive Mode) | [M+Na]⁺ | 316.22470 |
| Deprotonated Ion (Negative Mode) | [M-H]⁻ | 292.22820 |
Differential Ion Mobility Spectrometry (DMS) Coupled with MS for Isomer Separation
Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), coupled with mass spectrometry (MS), has emerged as a powerful tool for the separation of lipid isomers. nih.govnih.gov This technique separates ions in the gas phase based on their different mobilities in a strong, asymmetric electric field. nih.gov The mobility of an ion is dependent on its size, shape, and charge, allowing for the differentiation of isomers that have the same mass-to-charge ratio but different three-dimensional structures. nih.govfrontiersin.org
The separation in DMS is achieved by applying a high-voltage, asymmetric waveform (dispersion voltage, DV) across two electrodes. Ions are carried through the gap between the electrodes by a gas flow. A weak DC "compensation voltage" (CV) is applied to counteract the drift of specific ions towards the electrodes, allowing them to pass through the device while other ions are neutralized. nih.gov This process effectively separates isomers with even subtle differences in their collisional cross-section (CCS), which is a measure of their shape in the gas phase. frontiersin.org
For a compound like this compound, which can exist in various geometric and positional isomeric forms due to its conjugated triene system and hydroxyl group, DMS-MS offers a significant advantage over conventional MS techniques. It can help to resolve and identify specific isomers that would otherwise be indistinguishable by mass alone, which is critical for accurate biological interpretation. frontiersin.org The coupling of DMS with tandem mass spectrometry (MS/MS) further enhances structural elucidation by providing fragmentation patterns for the separated isomers.
Stable Isotope Dilution Assays for Absolute Quantification
Stable Isotope Dilution Analysis (SIDA) is a highly accurate and sensitive method for the absolute quantification of molecules in complex mixtures. frontiersin.org This technique involves the use of a stable, isotopically labeled version of the analyte of interest as an internal standard. frontiersin.org For this compound, this would involve synthesizing a version of the molecule where one or more atoms (e.g., ¹³C, ¹⁵N, ²H) are replaced with their heavier, stable isotopes.
The isotopically labeled standard is added to the sample at a known concentration at the beginning of the sample preparation process. Because the labeled standard is chemically identical to the endogenous analyte, it behaves in the same way during extraction, purification, and ionization. frontiersin.org Any sample loss during these steps will affect both the analyte and the internal standard equally.
Quantification is achieved by measuring the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard using mass spectrometry. This ratio is then used to calculate the absolute concentration of the analyte in the original sample. SIDA is considered the gold standard for quantification because it corrects for matrix effects and variations in instrument response, leading to highly precise and accurate results. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. core.ac.uk
One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments for Proton and Carbon Correlations
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule. core.ac.ukemory.edu For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the protons, giving insights into the geometry of the double bonds in the triene system. ¹³C NMR, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. core.ac.uk
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of the molecule. youtube.comharvard.edu Key 2D NMR techniques include:
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds. harvard.edu
Total Correlation Spectroscopy (TOCSY): Shows correlations between all protons within a spin system, even if they are not directly coupled. harvard.edu
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton. core.ac.ukyoutube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry. harvard.edu
The following table summarizes the key NMR experiments and their applications in the structural elucidation of this compound.
| NMR Experiment | Type | Information Provided | Application for this compound |
| ¹H NMR | 1D | Chemical shifts and coupling constants of protons. | Determine the number and environment of protons; infer geometry of double bonds. |
| ¹³C NMR / DEPT | 1D | Chemical shifts of carbons; distinguishes CH₃, CH₂, CH, and C. | Identify all carbon atoms in the molecule and their types. |
| COSY | 2D | Correlation between coupled protons (¹H-¹H). | Establish proton-proton connectivity along the carbon chain. |
| TOCSY | 2D | Correlation between all protons in a spin system. | Identify complete spin systems within the molecule. |
| HSQC | 2D | Correlation between protons and their directly attached carbons (¹H-¹³C). | Assign specific protons to their corresponding carbons. |
| HMBC | 2D | Correlation between protons and carbons over 2-3 bonds (¹H-¹³C). | Connect different fragments of the molecule to build the carbon skeleton. |
| NOESY | 2D | Correlation between protons that are close in space. | Determine the stereochemistry and conformation of the molecule. |
Quantum Chemical Electronic Circular Dichroism (QC-ECD) and Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations for Absolute Configuration
Determining the absolute configuration of chiral centers is a significant challenge in structural elucidation. amazonaws.comsemanticscholar.org Quantum chemical (QC) calculations have become an indispensable tool for this purpose. researchgate.netcomputorgchemunisa.org
Quantum Chemical Electronic Circular Dichroism (QC-ECD): Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. amazonaws.com By comparing the experimentally measured ECD spectrum with the spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.netuit.no
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations: This computational method allows for the accurate prediction of NMR chemical shifts (both ¹H and ¹³C) for a given molecular structure. semanticscholar.org By calculating the theoretical NMR parameters for all possible stereoisomers of this compound and comparing them with the experimental NMR data, the isomer that provides the best fit can be identified, thus assigning the relative and absolute configuration. computorgchemunisa.org
Integration of Hyphenated Techniques for Comprehensive Lipidomics Profiling
A comprehensive understanding of the role of this compound in biological systems requires its analysis within the broader context of the lipidome. This is achieved through the integration of hyphenated analytical techniques, which combine a separation method with a detection method. nih.govfrontiersin.orgcore.ac.ukemory.edu
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of lipidomics. The chromatographic separation, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC), reduces the complexity of the sample before it enters the mass spectrometer, allowing for the detection and quantification of a wide range of lipids. The integration of ion mobility spectrometry (IMS) into the LC-MS workflow (LC-IMS-MS) provides an additional dimension of separation, further enhancing the ability to resolve isomeric and isobaric lipid species. nih.gov
The data generated from these hyphenated techniques are complex and require sophisticated bioinformatics tools for processing, identification, and quantification. By combining these advanced analytical strategies, a detailed and comprehensive profile of the lipidome, including the precise identification and quantification of this compound and its related metabolites, can be achieved.
Development and Validation of Robust Analytical Standards and Reference Materials
The availability of high-purity, well-characterized analytical standards and reference materials is fundamental to the accurate identification and quantification of this compound. These standards are essential for method development, validation, and quality control in any analytical study.
The development of a reference standard for this compound involves its chemical synthesis and rigorous purification. The identity and purity of the synthesized compound must be unequivocally confirmed using a battery of analytical techniques, including NMR, MS, and chromatography. The absolute concentration of the standard is often determined using quantitative NMR (qNMR) or mass balance approaches.
Once a primary reference standard is established, it can be used to prepare secondary standards and certified reference materials. These materials are crucial for routine laboratory use and for ensuring the comparability of results between different laboratories and studies. The validation of analytical methods using these standards typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). frontiersin.org
Mechanistic Elucidation of N Hydroxyoctadeca 9,11,13 Trienamide Biological Activities
Identification and Characterization of Molecular Targets
The biological effects of oxidized linoleic acid metabolites are often mediated through their interaction with specific molecular targets, including G-protein coupled receptors, nuclear receptors, and various enzymes.
G-protein coupled receptors (GPCRs) represent a major class of cell surface receptors that are integral to a multitude of signaling pathways. nih.gov While direct interactions of N-hydroxyoctadeca-9,11,13-trienamide with GPCRs have not been characterized, other lipid signaling molecules with structural similarities are known to act as ligands for this receptor family. The diverse nature of GPCR signaling allows for a wide range of cellular responses, from inflammatory modulation to metabolic regulation. nih.gov The functional outcomes of GPCR activation are complex and can involve synergistic responses or cross-antagonism, where the binding of a ligand to one part of a receptor complex influences the activity of another part. nih.gov
Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression related to development, metabolism, and inflammation. nih.gov A key nuclear receptor, the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), is a known target for various oxidized linoleic acid metabolites. For instance, 13-hydroxyoctadecadienoic acid (13-HODE) and its oxidized form, 13-oxo-octadecadienoic acid (13-oxo-ODE), are recognized activators of PPARγ. wikipedia.orgwikipedia.org This activation leads to the transcription of PPARγ-inducible genes, which can influence cellular differentiation, such as the maturation of human monocytes into macrophages. wikipedia.orgwikipedia.org Another related compound, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid, has also been shown to activate PPARγ, promoting adipogenesis and the expression of genes targeted by PPARγ in adipocytes. nih.gov Given these precedents, it is plausible that this compound could also function as a modulator of PPARγ or other nuclear receptors.
Table 1: Interaction of Related Compounds with PPARγ
| Compound | Effect on PPARγ | Reference |
| 13-hydroxyoctadecadienoic acid (13-HODE) | Activation | wikipedia.orgwikipedia.org |
| 13-oxo-octadecadienoic acid (13-oxo-ODE) | Activation | wikipedia.org |
| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid | Activation | nih.gov |
The metabolic pathways of oxidized linoleic acid derivatives involve several key enzymes. One such enzyme is 13-HODE dehydrogenase, an NAD+-dependent enzyme that catalyzes the oxidation of 13(S)-HODE to 13-oxo-ODE. wikipedia.org The activity of this enzyme has been linked to cellular differentiation processes. nih.gov For instance, increased activity of 13-HODE dehydrogenase has been observed during the in vitro differentiation of certain cell lines, suggesting a role for this enzyme in determining whether cells proliferate or differentiate. nih.gov While the direct effect of this compound on this or other enzymes like Protein Tyrosine Phosphatases has not been investigated, its structural features suggest it could potentially interact with and modulate the activity of enzymes involved in lipid metabolism and signaling.
The biological activity of signaling molecules can also be mediated through the modulation of direct protein-protein interactions (PPIs). While specific PPIs involving this compound are yet to be identified, the broader class of lipid-derived signaling molecules is known to influence such interactions, which are crucial for the assembly and function of cellular signaling complexes.
Cellular and Subcellular Mechanisms of Action
The interaction of oxidized linoleic acid metabolites with their molecular targets initiates a cascade of cellular and subcellular events that ultimately determine the physiological response.
A significant body of research points to the role of oxidized linoleic acid metabolites in the regulation of inflammatory pathways. One key aspect of this regulation is the modulation of nitric oxide (NO) production. For example, 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE), a precursor to 13-HODE, has been shown to be a potent inhibitor of NO production and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition of NO production is a critical anti-inflammatory mechanism, as excessive NO can contribute to tissue damage during inflammation. Furthermore, compounds like (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of key inflammatory signaling pathways such as NF-κB and MAPK. nih.govresearchgate.net These findings suggest that this compound may also possess anti-inflammatory properties through the modulation of similar pathways.
Table 2: Effects of Related Compounds on Inflammatory Markers
| Compound | Effect | Cellular Context | Reference |
| 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) | Marked reduction in NO production and iNOS protein levels | LPS-stimulated macrophages | nih.gov |
| (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) | Inhibition of pro-inflammatory cytokine production and NF-κB/MAPK activation | LPS-stimulated macrophages | nih.govresearchgate.net |
Modulation of Cell Adhesion and Migration Processes
No specific studies on the effect of this compound on cell adhesion and migration have been identified.
Impact on Cellular Proliferation, Differentiation, and Apoptosis
There is no available research detailing the impact of this compound on cellular proliferation, differentiation, or apoptosis.
Influence on Mitochondrial Function and Bioenergetics
The influence of this compound on mitochondrial function and bioenergetics has not been documented in scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Studies
Correlation of Chemical Structure with Biological Potency
QSAR studies require a dataset of compounds with measured biological activity. As no such data has been found for this compound, no correlation studies could be performed or reported.
Identification of Key Pharmacophoric Features
The identification of pharmacophoric features is dependent on known biological activity and interaction with specific targets. In the absence of this information for this compound, its key pharmacophoric features have not been determined.
Omics-Based Approaches to Unravel Molecular Responses
There are no published studies that have utilized omics-based approaches (such as genomics, transcriptomics, proteomics, or metabolomics) to investigate the molecular responses to this compound.
Due to the highly specific nature of the requested article on "this compound," a comprehensive search for relevant scientific data was conducted. The investigation focused on identifying studies related to the mechanistic elucidation of its biological activities, specifically in the areas of transcriptomic, proteomic, lipidomic, and metabolomic profiling, as well as receptor occupancy and ligand-binding kinetics.
Following a thorough review of available scientific literature, it has been determined that there is no specific published research data for the compound "this compound" corresponding to the requested sections of the article outline:
Receptor Occupancy and Ligand-Binding Kinetic Studies:No data is available regarding the receptor binding properties or the kinetics of interaction for this compound.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" due to the absence of the required research findings.
Preclinical Pharmacological Investigations of N Hydroxyoctadeca 9,11,13 Trienamide and Its Derivatives
In Vitro Pharmacological Activity Assessment
Cell-Based Assays for Anti-inflammatory Effects (e.g., LPS-induced RAW264.7 cells)
The anti-inflammatory potential of compounds structurally related to N-hydroxyoctadeca-9,11,13-trienamide, such as linoleic acid (LA) and conjugated linoleic acid (CLA), has been investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard model for inflammation.
Studies have shown that linoleic acid can exert anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. jcu.czresearchgate.net Treatment with LA has been observed to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). jcu.czresearchgate.net The proposed mechanism for this effect involves the activation of autophagy, which may lead to the downregulation of Toll-like receptor 4 (TLR4), a key receptor in the LPS signaling pathway. jcu.czresearchgate.net
Conjugated linoleic acid has also demonstrated anti-inflammatory properties in this cell model. Various CLA isomers have been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation. nih.gov This activation leads to a decrease in the expression of inflammatory mediators, including cyclooxygenase 2 (COX2) and inducible nitric oxide synthase (iNOS). nih.gov Consequently, the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by RAW264.7 cells is reduced. nih.gov Furthermore, a combination of LA and CLA has been found to synergistically suppress the production of TNF-α, IL-6, and PGE2 in LPS-stimulated RAW264.7 cells, an effect associated with decreased levels of COX-1, COX-2, and NF-κB p65. nih.gov
Table 1: Anti-inflammatory Effects of Linoleic Acid (LA) and Conjugated Linoleic Acid (CLA) in LPS-Stimulated RAW264.7 Macrophages
| Compound/Combination | Effect | Associated Mechanism |
| Linoleic Acid (LA) | Decreased TNF-α and IL-6 production. jcu.czresearchgate.net | Activation of autophagy and downregulation of TLR4. jcu.czresearchgate.net |
| Conjugated Linoleic Acid (CLA) | Decreased COX2, iNOS, TNF-α, PGE2, and NO production. nih.gov | Activation of PPARγ. nih.gov |
| LA and CLA Combination | Synergistic suppression of TNF-α, IL-6, and PGE2. nih.gov | Decreased levels of COX-1, COX-2, and NF-κB p65. nih.gov |
Assessment of Anti-platelet Aggregation and Endothelial Cell Adherence Modulation
The parent fatty acid, linoleic acid, has been studied for its effects on platelet aggregation. Research in healthy volunteers has shown that dietary supplementation with safflower seed oil, which is rich in linoleic acid, can lead to an increase in the linoleic acid content of platelets and a corresponding decrease in platelet aggregation in response to ADP. nih.gov However, specific data on the modulation of endothelial cell adherence by this compound or closely related hydroxy fatty amides is not currently available.
Evaluation of Antineoplastic Potency in Various Cancer Cell Lines
A number of studies have explored the in vitro antiproliferative activity of various synthetic fatty acid amides, which share the amide functional group with this compound. These investigations have revealed that certain fatty acid amides exhibit activity against a range of cancer cell lines. nih.govresearchgate.net
One study reported that a series of synthetic fatty acid amides showed antiproliferative effects, particularly against human glioma (U251) and multidrug-resistant human ovarian cancer (NCI-ADR/RES) cells. nih.govresearchgate.net Notably, a fatty methyl benzylamide derived from ricinoleic acid demonstrated high selectivity and potent growth inhibition in the glioma cell line. nih.govresearchgate.net The anticancer potential of fatty acid amides is thought to be linked to their ability to modulate metabolic pathways associated with cancer. researchgate.net
Furthermore, inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endogenous fatty acid amides, have shown anticancer potential in ovarian, breast, prostate, and colorectal cancers. nih.govmdpi.com This suggests that increasing the endogenous levels of fatty acid amides could have therapeutic benefits. Linoleic acid derivatives have also been investigated and were found to target miR-361-3p/BTG2 to produce anticancer effects in acute myeloid leukemia. nih.gov
Table 2: Antineoplastic Activity of Fatty Acid Amides and Related Compounds in Cancer Cell Lines
| Compound Class | Cancer Cell Line(s) | Observed Effect |
| Synthetic fatty acid amides | Human glioma (U251), Multidrug-resistant human ovarian cancer (NCI-ADR/RES) | Antiproliferative activity. nih.govresearchgate.net |
| Fatty methyl benzylamide of ricinoleic acid | Human glioma (U251) | Selective and potent growth inhibition. nih.govresearchgate.net |
| FAAH Inhibitors | Ovarian, breast, prostate, and colorectal cancer cells | Potential anticancer effects. nih.govmdpi.com |
| Linoleic acid derivatives | Acute myeloid leukemia cells | Anticancer effects via miR-361-3p/BTG2. nih.gov |
Studies on Metabolic Homeostasis (e.g., glucose uptake, insulin (B600854) signaling)
While direct studies on this compound's role in metabolic homeostasis are lacking, the interplay between fatty acid oxidation and glucose metabolism is a well-established concept. In general, there is a competitive relationship between glucose and fatty acid utilization as oxidative fuels in cells. nih.gov Increased fatty acid oxidation can lead to a decrease in glucose uptake and oxidation, a phenomenon that is relevant in the context of insulin resistance. nih.govresearchgate.net
Conversely, an increase in glucose availability and metabolism can inhibit fatty acid oxidation. researchgate.net This is partly mediated by the production of malonyl-CoA from glucose metabolism, which in turn inhibits carnitine palmitoyltransferase 1 (CPT-1), a key enzyme in the transport of fatty acids into the mitochondria for oxidation. diabetesjournals.org This inhibition of fatty acid oxidation can lead to an increase in cytosolic long-chain acyl-CoAs, which may act as signaling molecules to augment insulin release. diabetesjournals.org However, chronic increases in myocardial glucose uptake and oxidation have been shown to reduce the heart's metabolic flexibility to utilize fatty acids, which can be detrimental under certain conditions like a high-fat diet. nih.gov
Target Engagement and Functional Efficacy Assays in Cultured Systems
Specific target engagement and functional efficacy data for this compound are not available in the current scientific literature.
Ex Vivo Organ and Tissue Perfusion Studies
There is no available data from ex vivo organ and tissue perfusion studies for this compound or its close derivatives. Such studies are valuable for assessing the metabolic and physiological effects of compounds on intact organs. nih.govnih.govresearchgate.net
In Vivo Preclinical Animal Models for Mechanistic and Efficacy Studies
Comprehensive in vivo studies are a cornerstone of preclinical research, providing critical insights into the biological activity and potential therapeutic utility of a novel chemical entity. For a compound such as this compound, a systematic evaluation in relevant animal models is essential to understand its pharmacological effects in a complex biological system. This section outlines the pivotal stages of in vivo preclinical investigation.
Pharmacokinetic Profiling: Absorption, Distribution, Metabolism, and Excretion in Preclinical Species
There is currently no published data on the pharmacokinetic profile of this compound in any preclinical species. Pharmacokinetic (PK) studies are fundamental to understanding how an organism affects a drug, and they are a critical component of preclinical development.
These investigations would typically involve administering the compound to animal species such as mice or rats and collecting biological samples (e.g., blood, plasma, urine, and feces) at various time points. Analysis of these samples would elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key parameters to be determined would include bioavailability, plasma half-life, volume of distribution, and clearance rate. Understanding the metabolic fate of the compound is also crucial, as this can identify active metabolites or potential pathways for drug-drug interactions.
Table 2: Key Pharmacokinetic Parameters to be Determined in Preclinical Species
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
Pharmacodynamic Biomarker Identification and Validation
In the absence of specific in vivo studies for this compound, no pharmacodynamic (PD) biomarkers have been identified or validated. Pharmacodynamics involves the study of what a drug does to the body. PD biomarkers are measurable indicators of a pharmacological response to a drug and are essential for demonstrating target engagement and biological activity.
The identification of PD biomarkers would be closely linked to the compound's proposed mechanism of action. For example, if this compound is hypothesized to inhibit a specific enzyme, a relevant PD biomarker could be the measurement of that enzyme's activity or the levels of its substrate or product in tissues or bodily fluids. If the compound is thought to have anti-inflammatory effects, levels of pro-inflammatory cytokines such as TNF-α or IL-6 could serve as biomarkers. The validation process would involve demonstrating a consistent and dose-dependent relationship between the biomarker and the compound's administration.
Elucidation of In Vivo Dose-Response Relationships and Therapeutic Efficacy Readouts
Currently, there is no available data from in vivo studies to establish a dose-response relationship or to determine the therapeutic efficacy of this compound. Such studies are critical for defining the potential therapeutic window of a compound.
Dose-response studies would involve administering a range of doses of this compound to the selected animal models of disease. The efficacy readouts would be specific to the model being used. For instance, in a cancer xenograft model, the primary efficacy readout would be the measurement of tumor volume over time. In an inflammatory model, this could be the reduction in paw swelling or the improvement in a clinical score of disease activity. These studies aim to identify the minimal effective dose and the dose at which a maximal therapeutic effect is observed.
Table 3: Example of a Dose-Response Efficacy Readout in a Preclinical Cancer Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 | 0 |
| This compound | 10 | 1100 | 26.7 |
| This compound | 30 | 750 | 50.0 |
| This compound | 100 | 400 | 73.3 |
| This table is illustrative and does not represent actual experimental data for this compound. |
Computational Chemistry and Molecular Modeling of N Hydroxyoctadeca 9,11,13 Trienamide Interactions
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the binding mode of N-hydroxyoctadeca-9,11,13-trienamide and identifying key interactions that contribute to its biological activity.
Molecular docking simulations are instrumental in identifying the putative binding sites of this compound on its biological targets. For instance, given the structural similarities to other endogenous lipids, potential targets for this compound could include enzymes like lipoxygenases (LOX), cyclooxygenases (COX), fatty acid amide hydrolase (FAAH), and histone deacetylases (HDACs). nih.govacs.orgnih.gov
Docking studies involving analogous hydroxamic acid-based inhibitors with HDACs have revealed that the hydroxamic acid moiety is a key pharmacophore, often chelating a zinc ion within the enzyme's active site. acs.orgresearchgate.net Similarly, the N-hydroxy group of this compound would be predicted to form crucial hydrogen bonds or coordinate with metal ions in the active sites of metalloenzymes. The long, unsaturated alkyl chain would likely occupy a hydrophobic channel, with the conjugated triene system potentially influencing the molecule's conformation and interactions within the binding pocket. acs.orgmdpi.com
For example, in a hypothetical docking scenario with a lipoxygenase enzyme, the carboxylate group of the natural substrate, arachidonic acid, typically interacts with a positively charged residue. mdpi.com For this compound, the hydroxamic acid group could engage in similar electrostatic interactions or hydrogen bonding, while the polyunsaturated tail fits into the hydrophobic cavity. nih.govmdpi.com
Table 1: Predicted Key Interactions of this compound with Potential Targets
| Target Family | Putative Binding Site Interactions | Key Residues (Hypothetical) |
| Histone Deacetylases (HDACs) | Zinc chelation by the hydroxamic acid group, hydrogen bonding with the active site floor, hydrophobic interactions with the long aliphatic chain. | His, Asp, Tyr, Phe |
| Lipoxygenases (LOX) | Hydrogen bonding and potential metal coordination by the hydroxamic acid group, hydrophobic interactions within the substrate channel. | His, Leu, Ile, Arg |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrogen bonding with the catalytic triad, hydrophobic interactions within the acyl chain binding pocket. researchgate.net | Ser, Tyr, Ile, Leu |
| Fatty Acid Binding Proteins (FABPs) | Hydrogen bonding of the hydroxamic acid headgroup, extensive van der Waals contacts along the polyunsaturated tail within the protein's β-barrel. jcu.eduwikipedia.org | Arg, Tyr, Phe, Cys |
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.org Starting with the structure of this compound, a virtual screening campaign can be launched to discover analogues with potentially improved binding affinity and selectivity. researchgate.netnih.gov
This process typically involves docking a large database of compounds against the three-dimensional structure of the target protein. The compounds are then ranked based on their predicted binding energies or docking scores. mdpi.com Hits from this initial screening can then be further analyzed and prioritized for experimental testing. For example, a virtual screen for novel FAAH inhibitors successfully identified compounds with micromolar inhibitory activity. nih.govacs.org A similar approach could be applied to find analogues of this compound that exhibit enhanced interactions with a specific target, such as a particular HDAC isoform.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Interactions
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the protein over time. nih.govacs.org This is particularly important for a flexible molecule like this compound, with its long polyunsaturated chain. acs.orgpitt.edu
MD simulations can assess the stability of the docked pose of this compound within the binding site of its target. mdpi.complos.org By simulating the movements of atoms over a period of nanoseconds to microseconds, researchers can observe whether the key interactions predicted by docking are maintained. acs.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often calculated to evaluate the stability of the complex. plos.org
Furthermore, MD simulations can shed light on the conformational flexibility of the polyunsaturated tail of this compound. Studies on polyunsaturated fatty acids in lipid bilayers have shown their high degree of conformational flexibility, which is believed to be crucial for their biological functions. acs.orgnih.gov Within a protein binding pocket, this flexibility would allow the molecule to adapt its shape to optimize its interactions with surrounding amino acid residues.
The "lock and key" model of ligand binding is often insufficient to describe the complexities of protein-ligand interactions. The concept of "induced fit" suggests that the binding of a ligand can cause conformational changes in the protein, leading to a more complementary interface. britannica.comyoutube.com MD simulations are well-suited to explore these induced-fit mechanisms. jcu.edunih.gov For instance, the binding of a long-chain fatty acid to a fatty acid-binding protein can induce significant remodeling of the binding site to accommodate the ligand. nih.gov
MD simulations can also help in understanding allosteric modulation, where a ligand binds to a site distinct from the active site (an allosteric site) and influences the protein's activity. britannica.com By simulating the binding of this compound to a potential allosteric site, researchers could observe conformational changes that are transmitted to the active site, thereby modulating the protein's function.
Table 2: Applications of Molecular Dynamics Simulations for this compound
| Simulation Analysis | Insights Gained |
| Root-Mean-Square Deviation (RMSD) | Stability of the ligand-receptor complex over time. plos.org |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of specific regions of the protein and ligand. |
| Hydrogen Bond Analysis | Persistence of key hydrogen bonding interactions. mdpi.com |
| Principal Component Analysis (PCA) | Dominant modes of motion and conformational changes in the protein upon ligand binding. |
| Binding Free Energy Calculations | Estimation of the binding affinity of the ligand to the receptor. |
Pharmacophore Modeling for De Novo Drug Design
Pharmacophore modeling is a powerful tool in drug design that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net A pharmacophore model for this compound would typically include features such as hydrogen bond donors and acceptors (from the hydroxamic acid group), hydrophobic regions (the alkyl chain), and potentially aromatic or ring features if applicable to its binding mode. acs.orgnih.gov
This model can be generated based on the structure of this compound itself (a ligand-based approach) or from the structure of its complex with a biological target (a structure-based approach). acs.org Once developed, the pharmacophore model can be used as a 3D query to screen virtual libraries for structurally diverse molecules that possess the same key features and are therefore likely to have similar biological activity. researchgate.netscispace.com This approach facilitates the de novo design of novel compounds that may have improved pharmacokinetic or pharmacodynamic properties compared to the original molecule. For example, pharmacophore models of hydroxamic acid-based HDAC inhibitors have been successfully used to identify new chemical scaffolds for cancer therapy. researchgate.net
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
The prediction of ADMET properties is a critical step in the early phases of drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. For a novel compound like this compound, a variety of computational models would be employed to estimate these characteristics.
These predictive models are built upon vast datasets of known compounds and their experimentally determined properties. By analyzing the structural features of a new molecule, these algorithms can forecast its behavior in the human body. Key parameters that would be assessed include:
Absorption: Predictions would focus on oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability). The lipophilicity and molecular size of this compound would be key determinants.
Distribution: This involves estimating the extent to which the compound distributes into different tissues. Parameters such as plasma protein binding and blood-brain barrier penetration would be calculated.
Metabolism: Computational tools can predict the primary sites of metabolism by cytochrome P450 enzymes. This helps in identifying potential drug-drug interactions and the metabolic stability of the compound.
Excretion: The likely routes of elimination from the body, whether through urine or feces, can be inferred from the compound's physicochemical properties.
Toxicity: A range of toxicity endpoints can be predicted, including cardiotoxicity (hERG inhibition), hepatotoxicity, mutagenicity (Ames test), and carcinogenicity.
Without specific research, a hypothetical ADMET profile for this compound cannot be presented. However, the table below illustrates the typical format for presenting such predictive data, which would be populated by the outputs of various computational ADMET platforms.
Interactive Data Table: Predicted ADMET Properties of this compound
| Property Category | Parameter | Predicted Value | Confidence Score |
| Absorption | Human Intestinal Absorption | Data Not Available | N/A |
| Caco-2 Permeability | Data Not Available | N/A | |
| Distribution | Plasma Protein Binding (%) | Data Not Available | N/A |
| Blood-Brain Barrier Permeability | Data Not Available | N/A | |
| Metabolism | CYP2D6 Inhibitor | Data Not Available | N/A |
| CYP3A4 Inhibitor | Data Not Available | N/A | |
| Excretion | Renal Clearance | Data Not Available | N/A |
| Toxicity | hERG Inhibition | Data Not Available | N/A |
| Ames Mutagenicity | Data Not Available | N/A | |
| Hepatotoxicity | Data Not Available | N/A |
Network Pharmacology and Systems Biology Approaches for Polypharmacology Analysis
Network pharmacology is an emerging discipline that moves beyond the "one drug, one target" paradigm to explore how a compound interacts with a complex network of proteins and pathways within a biological system. nih.gov This approach is particularly valuable for understanding the polypharmacology of a drug—its ability to act on multiple targets, which can lead to both its therapeutic effects and potential side effects.
For this compound, a network pharmacology study would typically involve the following steps:
Target Prediction: Computational algorithms would be used to predict the potential protein targets of the compound based on its chemical structure and similarity to known ligands.
Network Construction: The identified targets would be used to construct a protein-protein interaction (PPI) network, mapping the complex interplay of these proteins.
Pathway and Functional Enrichment Analysis: This step involves analyzing the network to identify the key biological pathways and molecular functions that are likely to be modulated by the compound. This can provide insights into its potential therapeutic applications.
Given the structural similarity of this compound to other polyunsaturated fatty acid amides, it could be hypothesized to interact with targets involved in inflammation and pain signaling, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. However, without specific computational or experimental data, this remains speculative.
The outcomes of such an analysis are often visualized as a network map, where nodes represent proteins or genes and edges represent their interactions. This provides a holistic view of the compound's potential biological effects.
Interactive Data Table: Hypothetical Network Pharmacology Analysis for this compound
| Analysis Step | Description | Potential Findings (Hypothetical) |
| Target Identification | Prediction of protein binding partners. | Data Not Available |
| Network Construction | Building a protein-protein interaction network. | Data Not Available |
| Pathway Enrichment | Identifying over-represented biological pathways. | Data Not Available |
| Disease Association | Linking pathways to potential therapeutic areas. | Data Not Available |
Future Research Directions and Translational Perspectives for N Hydroxyoctadeca 9,11,13 Trienamide
Comprehensive Elucidation of Endogenous Biosynthetic and Catabolic Pathways for N-Hydroxylated Trienamides
A fundamental priority in the study of N-hydroxyoctadeca-9,11,13-trienamide is the comprehensive mapping of its metabolic lifecycle. The biosynthetic pathways of many fatty acid amides, such as N-acylethanolamines, are known to involve enzymes like N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.gov However, the introduction of a hydroxyl group on the amide nitrogen suggests a potentially novel enzymatic machinery. Future research must focus on identifying the specific enzymes and substrates involved in the biosynthesis of N-hydroxylated trienamides. This will likely involve a combination of transcriptomics, proteomics, and metabolomics to identify candidate enzymes, followed by in vitro biochemical assays to confirm their activity.
Similarly, the catabolic pathways responsible for the degradation and inactivation of this compound are currently unknown. While fatty acid amide hydrolase (FAAH) is a key enzyme in the degradation of many related lipids, its specificity for N-hydroxylated compounds needs to be determined. nih.gov Understanding the catabolism is crucial, as the rate of degradation will significantly influence the compound's bioavailability and signaling duration in vivo. The catabolism of lipids can occur through processes like β-oxidation, which sequentially shortens fatty acid chains. libretexts.orglumenlearning.comlibretexts.orgnih.gov
Discovery of Novel Biological Activities and Therapeutic Applications Beyond Current Knowledge
The structural characteristics of this compound hint at a range of potential biological activities. The hydroxamic acid group is a known feature of potent inhibitors of enzymes such as histone deacetylases and matrix metalloproteinases. researchgate.netnih.gov This suggests that this compound could have therapeutic potential in oncology and inflammatory diseases. Furthermore, many bioactive lipids are involved in the regulation of inflammation, pain, and immune responses. biomolther.orgnih.gov
Future research should employ high-throughput screening assays to investigate the effects of this compound on a wide array of cellular targets and pathways. Investigating its impact on cancer cell proliferation, inflammatory cytokine production, and neuronal signaling will be critical first steps. The discovery of novel biological activities will pave the way for exploring its therapeutic applications in a variety of pathological conditions.
Structure-Guided Design and Synthesis of Highly Potent and Selective this compound Analogues
Once the primary biological targets of this compound are identified, the principles of medicinal chemistry can be applied to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. nih.govdrugdesign.orgmdpi.com By systematically modifying different parts of the molecule, such as the length and saturation of the fatty acid chain, the stereochemistry of the double bonds, and the nature of the head group, researchers can probe the key interactions between the ligand and its receptor.
Computational modeling and X-ray crystallography of the compound bound to its target proteins will provide invaluable insights for rational drug design. The goal will be to develop analogues that are more effective and have fewer off-target effects than the parent compound. The synthesis of such analogues will also be crucial for creating chemical probes to further investigate the compound's mechanism of action. beilstein-journals.org
Integration of Multi-Omics Data to Construct Detailed Mechanistic Interaction Maps
To gain a holistic understanding of the physiological role of this compound, it will be essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and lipidomics. nih.govresearchgate.netnih.govmdpi.comcrick.ac.uk By treating cells or animal models with the compound and analyzing the subsequent changes across these different molecular layers, researchers can construct detailed mechanistic interaction maps.
For example, transcriptomic analysis can reveal which genes are up- or downregulated in response to the compound, while proteomics can identify changes in protein expression and post-translational modifications. Lipidomic analysis can provide a comprehensive picture of how the compound affects the broader lipid landscape within the cell. nih.gov Integrating these datasets will help to elucidate the signaling pathways modulated by this compound and to identify its downstream effectors.
Identification and Validation of Robust Biomarkers for this compound Activity and Associated Pathological States
A crucial aspect of translating basic research findings into clinical applications is the identification of reliable biomarkers. In the context of this compound, this involves discovering molecular indicators that can be used to monitor the compound's activity in vivo and to identify patient populations that are most likely to respond to therapies based on this molecule. These biomarkers could be the levels of the compound itself or its metabolites in bodily fluids, or they could be downstream targets that are modulated by its activity. nih.govnih.govmdpi.com
For instance, if this compound is found to have anti-inflammatory effects, then levels of specific cytokines or inflammatory markers could serve as biomarkers of its efficacy. Validating these biomarkers will require rigorous testing in preclinical models and eventually in human clinical trials to ensure their accuracy and reliability.
Development of Advanced Preclinical Model Systems for More Predictive Efficacy and Mechanistic Studies
To accurately assess the therapeutic potential and in vivo mechanisms of action of this compound, the development of advanced preclinical model systems is imperative. Standard cell culture and rodent models, while useful, may not fully recapitulate the complexity of human diseases. mlm-labs.comnih.govmdpi.comnih.govresearchgate.net Therefore, there is a need for more sophisticated models, such as humanized mouse models, patient-derived xenografts (for cancer research), and organ-on-a-chip technologies.
These advanced models can provide a more predictive assessment of a drug candidate's efficacy and toxicity before it enters human clinical trials. They will be particularly valuable for studying the effects of this compound in the context of specific diseases and for understanding how genetic and environmental factors may influence its activity.
Exploration of this compound as a Chemical Probe for Lipid Signaling Research
Beyond its potential as a therapeutic agent, this compound and its synthetic analogues can serve as valuable chemical probes for basic research into lipid signaling. researchgate.netnih.govrsc.orgresearchgate.net By attaching fluorescent tags or affinity labels to the molecule, researchers can visualize its subcellular localization, identify its binding partners, and track its metabolic fate.
Such chemical probes would be instrumental in identifying novel receptors and enzymes that interact with this compound, thereby expanding our understanding of the intricate networks of lipid-based signaling. This knowledge will not only advance our understanding of this specific compound but also contribute to the broader field of lipid biology.
Comparative Analysis with Key Endocannabinoid-Like Lipids and Fatty Acid Amides
A thorough understanding of this compound necessitates a detailed comparison with established endocannabinoid-like lipids such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as other significant fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). This comparative approach will focus on structural distinctions, receptor binding affinities, and enzymatic regulation.
Structural and Physicochemical Properties
The defining feature of this compound is its conjugated triene system within an eighteen-carbon chain, coupled with a hydroxamic acid headgroup. This structure sets it apart from the more extensively studied endocannabinoids and related compounds.
| Compound | Carbon Chain Length | Degree of Unsaturation | Key Functional Groups |
| This compound | 18 | 3 (conjugated) | Hydroxamic acid |
| Anandamide (AEA) | 20 | 4 (non-conjugated) | Ethanolamide |
| 2-Arachidonoylglycerol (2-AG) | 20 | 4 (non-conjugated) | Glycerol (B35011) ester |
| Oleoylethanolamide (OEA) | 18 | 1 | Ethanolamide |
| Palmitoylethanolamide (PEA) | 16 | 0 | Ethanolamide |
This table provides a comparative overview of the structural characteristics of this compound and other prominent endocannabinoid-like lipids.
The presence of the conjugated triene system in this compound is expected to impart a more rigid and planar conformation to a significant portion of the acyl chain. This contrasts with the flexible nature of the polyunsaturated acyl chains of AEA and 2-AG. Furthermore, the hydroxamic acid moiety is a known metal-chelating group and can act as a hydrogen bond donor and acceptor, potentially leading to different membrane interactions and receptor binding modes compared to the ethanolamide or glycerol ester groups of other lipids.
Receptor Binding and Pharmacological Activity
| Compound | Primary Receptor Targets | Known Biological Effects |
| This compound | Hypothesized: CB1, CB2, TRP channels, PPARs | Currently Undetermined |
| Anandamide (AEA) | CB1, CB2 (partial agonist), TRPV1 | Neuromodulation, pain relief, appetite regulation |
| 2-Arachidonoylglycerol (2-AG) | CB1, CB2 (full agonist) | Primary endocannabinoid signaling, immune modulation |
| Oleoylethanolamide (OEA) | PPARα | Satiety signaling, anti-inflammatory effects |
| Palmitoylethanolamide (PEA) | PPARα, GPR55 | Anti-inflammatory, analgesic effects |
This interactive table summarizes the primary receptor targets and established biological effects of key endocannabinoid-like lipids, providing a framework for predicting the potential activities of this compound.
The hydroxamic acid group in this compound is of particular interest as it is a common feature in a class of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. This raises the possibility that this compound may exert biological effects through enzyme inhibition in addition to or instead of receptor-mediated signaling.
Enzymatic Synthesis and Degradation
The biosynthesis and metabolism of endocannabinoid-like lipids are tightly regulated by specific enzymes. For instance, AEA and other N-acylethanolamines are primarily hydrolyzed by fatty acid amide hydrolase (FAAH). 2-AG is mainly degraded by monoacylglycerol lipase (B570770) (MAGL).
The metabolic fate of this compound is yet to be determined. The hydroxamic acid functionality may render it resistant to hydrolysis by FAAH. It is plausible that its degradation could be mediated by other classes of hydrolases or through pathways involving cytochrome P450 enzymes, which are known to metabolize fatty acids with complex unsaturation patterns. The stability and metabolic pathways of this compound will be critical determinants of its in vivo activity and potential therapeutic utility.
Future research should prioritize the chemical synthesis of this compound to enable comprehensive pharmacological profiling. This would involve receptor binding assays, functional activity studies, and an investigation into its metabolic stability and pathways. Such studies will be instrumental in elucidating the unique biological role of this intriguing fatty acid amide and its potential as a novel signaling molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
